4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride
CAS No.:
Cat. No.: VC18086388
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride -](/images/structure/VC18086388.png)
Specification
Molecular Formula | C9H18ClNO |
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Molecular Weight | 191.70 g/mol |
IUPAC Name | 4-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C9H17NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h8H,3-7H2,1-2H3;1H |
Standard InChI Key | UIAXUZBBSAUYQF-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CC1CCC(=O)CC1.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a cyclohexanone ring substituted at the 4-position with a dimethylaminomethyl group, protonated as a hydrochloride salt . Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the cyclohexane ring, with the dimethylamino group adopting an equatorial orientation to minimize steric strain . The hydrochloride salt enhances stability and solubility, critical for handling in industrial processes.
Comparative Structural Analysis
Structurally analogous compounds include tramadol’s synthetic precursors, such as (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride. Unlike these derivatives, 4-[(dimethylamino)methyl]cyclohexan-1-one lacks the phenolic hydroxyl and methoxy groups, reducing its opioid receptor affinity but retaining utility as a synthetic intermediate .
Synthesis and Industrial Production
Reaction Pathway
The synthesis begins with cyclohexanone, dimethylamine, and formaldehyde via a Mannich reaction (Figure 1) . Cyclohexanone reacts with formaldehyde and dimethylamine hydrochloride in ethanol under acidic reflux, forming the aminomethyl intermediate. Subsequent hydrochloride salt precipitation yields the final product with >90% purity .
Reaction Scheme:
Optimization and Yield
Key parameters include:
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Temperature: Reflux at 80–85°C ensures complete iminium ion formation .
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Solvent System: Ethanol facilitates intermediate solubility, while acetone induces crystallization .
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Purification: Recrystallization in ethyl acetate or methanol removes unreacted dimethylamine and formaldehyde byproducts.
Industrial batches report yields of 65–75%, with impurities such as dehydration byproducts (e.g., cyclohexenyl derivatives) controlled to <1% via pH adjustment and solvent selection .
Pharmaceutical Applications
Role in Tramadol Synthesis
As a tramadol intermediate, this compound undergoes Grignard addition with 3-methoxyphenylmagnesium bromide to form the racemic cis-cyclohexanol backbone . Residual amounts (0.1–0.5%) may persist in final drug formulations, necessitating strict impurity profiling .
Pharmacological Implications
While devoid of intrinsic analgesic activity, the compound’s presence in tramadol formulations may influence metabolic pathways. In vitro studies suggest it inhibits cytochrome P450 2D6 (CYP2D6), potentially altering the conversion of tramadol to its active metabolite, O-desmethyltramadol . Regulatory guidelines mandate its quantification at ≤0.15% in active pharmaceutical ingredients (APIs).
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility: Freely soluble in water (50 mg/mL) and methanol; sparingly soluble in chloroform and dimethyl sulfoxide (DMSO) .
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Stability: Hygroscopic in nature, requiring storage at 2–8°C under inert atmosphere.
Spectroscopic Characterization
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Infrared (IR): Strong absorption at 1715 cm (C=O stretch), 2770 cm (N-CH), and 2450 cm (NH) .
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H NMR (400 MHz, DO): δ 1.45–1.78 (m, 8H, cyclohexane), 2.92 (s, 6H, N(CH)), 3.21 (d, 2H, CHN), 3.82 (m, 1H, COCH) .
Analytical and Regulatory Considerations
Quantification Methods
High-performance liquid chromatography (HPLC) with UV detection (220 nm) remains the gold standard for impurity profiling . A typical method employs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume